

Spectroscopic Profile of 5-(p-Methylphenyl)-5-phenylhydantoin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(p-Methylphenyl)-5-phenylhydantoin

Cat. No.: B026451

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **5-(p-Methylphenyl)-5-phenylhydantoin**, a compound often utilized as an internal standard in the quantitative analysis of phenytoin and its derivatives by GC-MS.^[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data, experimental protocols, and logical workflows for its characterization.

Physicochemical Properties

Basic physicochemical data for **5-(p-Methylphenyl)-5-phenylhydantoin** is summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₄ N ₂ O ₂	[2][3]
Molecular Weight	266.29 g/mol	[2]
Melting Point	225-226 °C	[3]
Appearance	White to off-white powder	
Solubility	Soluble in DMF:HCl (2:1)	
CAS Number	51169-17-6	

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **5-(p-Methylphenyl)-5-phenylhydantoin**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **5-(p-Methylphenyl)-5-phenylhydantoin**.

Table 1: ^1H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.5	Singlet	1H	N-H
~8.5	Singlet	1H	N-H
7.2 - 7.5	Multiplet	9H	Aromatic protons
2.3	Singlet	3H	$-\text{CH}_3$

Table 2: ^{13}C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~175	C=O (C4)
~156	C=O (C2)
~140	Aromatic C
~138	Aromatic C
~129	Aromatic C-H
~128	Aromatic C-H
~127	Aromatic C-H
~70	Quaternary C (C5)
~21	-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for **5-(p-Methylphenyl)-5-phenylhydantoin** are presented below.

Table 3: FTIR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-3400	Strong, Broad	N-H stretching
3000-3100	Medium	Aromatic C-H stretching
2900-3000	Weak	Aliphatic C-H stretching
1710-1780	Strong	C=O stretching (Hydantoin ring)
1600-1650	Medium	C=C stretching (Aromatic)
1400-1500	Medium	C-N stretching

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The expected major fragments for **5-(p-Methylphenyl)-5-phenylhydantoin** are listed below.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
266	High	[M] ⁺ (Molecular ion)
193	Medium	[M - C ₆ H ₅ NCO] ⁺
119	High	[C ₈ H ₇ O] ⁺
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)
77	Medium	[C ₆ H ₅] ⁺

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility. The following are generalized protocols for the spectroscopic analysis of **5-(p-Methylphenyl)-5-phenylhydantoin**.

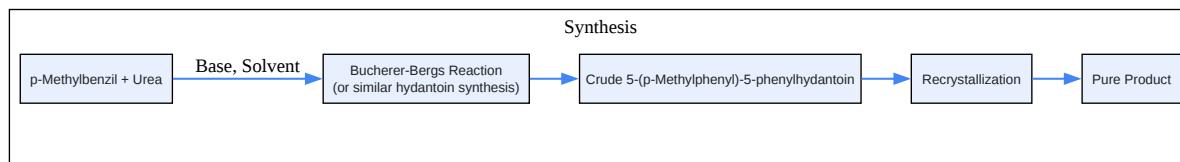
NMR Spectroscopy

- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of **5-(p-Methylphenyl)-5-phenylhydantoin** is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.
- ¹H NMR Acquisition:
 - Number of scans: 16-32
 - Relaxation delay: 1-2 seconds

- Pulse width: 90°
- Spectral width: -2 to 12 ppm
- ^{13}C NMR Acquisition:
 - Number of scans: 1024-4096
 - Relaxation delay: 2-5 seconds
 - Pulse program: Proton-decoupled
 - Spectral width: 0 to 200 ppm
- Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

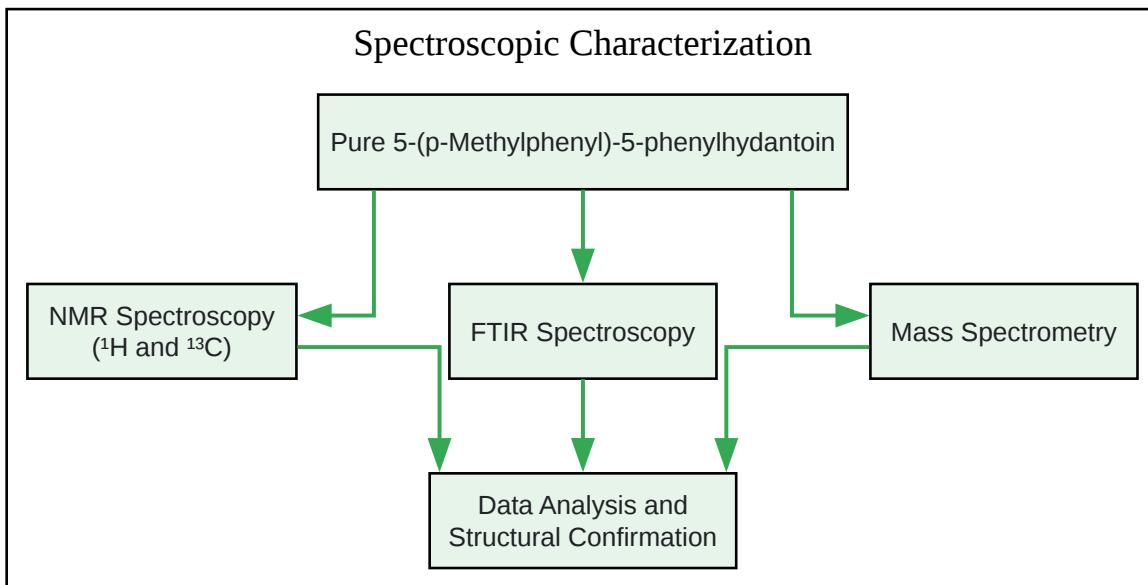
IR Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.
- Acquisition:
 - Spectral range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of scans: 16-32
- Data Processing: The spectrum is baseline-corrected and the peaks are identified and assigned to their corresponding functional group vibrations.


Mass Spectrometry

- Instrumentation: A mass spectrometer coupled with a gas chromatograph (GC-MS) or a direct infusion source.

- GC-MS Protocol:
 - GC Conditions:
 - Column: A non-polar capillary column (e.g., HP-5MS).
 - Injector temperature: 250 °C.
 - Oven temperature program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
 - Carrier gas: Helium at a constant flow rate.
 - MS Conditions:
 - Ionization mode: Electron Impact (EI) at 70 eV.
 - Mass range: 50-500 amu.
 - Source temperature: 230 °C.
- Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.


Workflow Visualization

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of **5-(p-Methylphenyl)-5-phenylhydantoin**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **5-(p-Methylphenyl)-5-phenylhydantoin**.

[Click to download full resolution via product page](#)

Caption: Spectroscopic characterization workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lib.ysu.am [lib.ysu.am]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 5-(p-Methylphenyl)-5-phenylhydantoin | lookchem [lookchem.com]
- 4. To cite this document: BenchChem. [Spectroscopic Profile of 5-(p-Methylphenyl)-5-phenylhydantoin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b026451#spectroscopic-data-nmr-ir-ms-of-5-p-methylphenyl-5-phenylhydantoin>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com